molecular formula C16H20N4O3 B2951691 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034433-28-6

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2951691
CAS No.: 2034433-28-6
M. Wt: 316.361
InChI Key: GQVXCBDDGBWTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as DPI-3290, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has been studied for its potential use as a therapeutic agent in a variety of scientific research applications. One such application is in the treatment of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its ability to inhibit the activity of certain enzymes, specifically cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). By inhibiting these enzymes, this compound is able to disrupt cellular processes that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the cell cycle and induces apoptosis, or programmed cell death. In neurons, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone in lab experiments is its specificity for CDKs and GSK-3, which allows for targeted inhibition of these enzymes. Additionally, this compound has been shown to have low toxicity in vitro. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone. One area of focus is on developing more efficient synthesis methods for this compound, which could increase its availability for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action for this compound and its potential use in the treatment of neurological disorders. Finally, there is potential for the development of new compounds based on the structure of this compound that could have even greater therapeutic potential.

Synthesis Methods

The synthesis method for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves a multi-step process that begins with the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride to form 3,5-dimethylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 3-(pyrazin-2-yloxy)piperidine to form the final product, this compound.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(10-20)22-15-9-17-5-6-18-15/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVXCBDDGBWTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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